(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S)-3-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237155 | |
| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638784-50-5 | |
| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638784-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Chiral Tetrahydropyran (THP) Amine Scaffold in Drug Discovery
Part 1: The Strategic Imperative
In the landscape of modern medicinal chemistry, the chiral tetrahydropyran (THP) amine has emerged as a high-value pharmacophore, transcending its traditional role as a simple linker. While morpholine and piperidine rings have historically dominated as solubility-enhancing solubilizers, they often suffer from metabolic liabilities (e.g., N-oxidation, reactive metabolite formation) or non-specific binding.[1]
The THP amine offers a sophisticated alternative.[1] By replacing the nitrogen atom of a piperidine with oxygen, we modulate basicity (pKa), reduce lipophilicity (LogD) compared to cyclohexane, and eliminate the N-oxide metabolic soft spot.[1] Crucially, the introduction of chirality —typically via substituents at the C2 and C6 positions—locks the ring into specific conformations, enabling precise vectorization of the amine handle into the binding pocket.
Decision Matrix: Scaffold Selection
The following decision tree illustrates the logical progression for selecting a chiral THP amine over traditional heterocycles.
Figure 1: Strategic decision matrix for incorporating THP amines into lead scaffolds.[1]
Part 2: Structural & Physicochemical Profile[1][2]
Understanding the behavior of the THP ring is prerequisite to its application.[1] Unlike the piperidine ring, which exists predominantly in a chair conformation with the N-substituent equatorial (unless protonated/solvated differently), the THP ring is influenced by the anomeric effect , particularly when substituted at the C2 position with electronegative groups.[1]
Conformational Locking
In 2,6-disubstituted tetrahydropyrans , the cis-isomer is thermodynamically preferred, placing both substituents in equatorial positions (assuming alkyl substituents) to minimize 1,3-diaxial interactions.[1] This "locking" effect is critical for drug design:
-
Cis-2,6-substitution: Creates a rigid, predictable vector for the C4-amine.[1]
-
Trans-2,6-substitution: Forces one substituent axial, often leading to a distorted chair or twist-boat conformation, which can be exploited to match specific, unusual binding pockets.[1]
Physicochemical Comparison
The table below highlights the shift in properties when moving from a cyclohexane or piperidine core to a THP core.
| Property | Cyclohexylamine | 4-Aminopiperidine | 4-Amino-THP | Impact on MedChem |
| pKa (Conj.[1] Acid) | ~10.6 | ~11.0 (Ring N) | ~10.0 (Exocyclic N) | THP lowers basicity, improving membrane permeability.[1] |
| LogP | High (Lipophilic) | Low (Hydrophilic) | Moderate | THP offers a "Goldilocks" zone for lipophilicity.[1] |
| H-Bond Donors | 2 | 3 | 2 | Oxygen acts only as an acceptor, reducing desolvation penalty.[1] |
| Metabolic Risk | Low | High (N-oxidation) | Low | THP ether is oxidatively robust (CYP450 stable).[1] |
Part 3: Synthetic Architectures
Accessing chiral THP amines requires robust stereoselective methodology.[1] We focus here on the Prins Cyclization , the industry standard for generating 2,6-cis-tetrahydropyrans with high diastereoselectivity.[1]
Mechanism: The Prins Cyclization
The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion.[1] The subsequent cyclization is highly stereoselective due to the preference for a chair-like transition state where the substituents adopt a pseudo-equatorial orientation.[1]
Figure 2: Mechanistic flow of the stereoselective Prins cyclization en route to chiral THP amines.[1]
Part 4: Experimental Protocol
Protocol: Stereoselective Synthesis of cis-2,6-Disubstituted-4-Aminotetrahydropyran
Objective: To synthesize a chiral THP amine scaffold with high diastereomeric ratio (dr > 20:1) suitable for library generation.[1][2][3]
Phase 1: Prins Cyclization
Reagents: Homoallylic alcohol (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA, 2.0 eq), Dichloromethane (DCM).[1]
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the homoallylic alcohol and aldehyde in anhydrous DCM (0.1 M).
-
Initiation: Cool the mixture to 0°C. Add TFA dropwise over 10 minutes. The reaction is exothermic; control temperature to maintain stereoselectivity.[1]
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor consumption of the alcohol via TLC or LCMS.[1]
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify the resulting 4-hydroxy-THP or 4-trifluoroacetoxy-THP intermediate via flash column chromatography (Hexane/EtOAc gradient). Note: The cis-2,6 isomer is typically the major product.
Phase 2: Installation of the Amine (Reductive Amination)
Reagents: 4-Oxo-THP (derived from oxidation of Phase 1 product), Chiral amine or Ammonium acetate, STAB (Sodium Triacetoxyborohydride).[1]
Note: If the Prins product is a 4-alcohol, oxidize to the ketone using Dess-Martin Periodinane before this step.[1]
-
Imine Formation: Dissolve the 2,6-disubstituted-THP-4-one in DCE (1,2-dichloroethane). Add the desired amine (1.1 eq) and acetic acid (1.0 eq).[1] Stir for 1 hour.
-
Reduction: Add STAB (1.5 eq) in one portion. Stir at room temperature overnight.
-
Stereocontrol: The hydride attack typically occurs from the less hindered face.[1] In 2,6-cis-THP systems, axial attack is favored, yielding the equatorial amine (all-cis isomer).[1]
-
Validation: Isolate the product and verify the stereochemistry using 1H-NMR NOESY experiments. Look for 1,3-diaxial correlations to confirm the spatial arrangement.
Part 5: Medicinal Chemistry Case Studies
Case Study 1: BACE1 Inhibitors (Alzheimer's Disease)
In the development of BACE1 inhibitors, researchers transitioned from planar aromatic cores to sp3-rich cyclic ethers to improve blood-brain barrier (BBB) penetration.[1]
-
Challenge: The catalytic dyad of BACE1 requires a specific geometry for hydrogen bonding.
-
Solution: A 2,6-disubstituted THP amine was utilized.[1][5] The THP oxygen accepted a hydrogen bond from the enzyme, while the chiral substituents at C2 and C6 positioned the C4-amine to interact with the aspartic acid dyad.[1]
-
Outcome: Significant improvement in LogD (lowered to ~2.5) and reduction in P-gp efflux compared to the piperidine analog.[1]
Case Study 2: ALK Inhibitors (Oncology)
In the optimization of macrocyclic ALK inhibitors (e.g., Lorlatinib analogs), the THP ring serves as a rigid spacer.
-
Mechanism: The chirality of the THP ring forces the macrocycle into a "pre-organized" conformation that mimics the bioactive pose, reducing the entropic penalty of binding.
-
Result: High potency (single-digit nanomolar) and improved selectivity against off-target kinases.[1]
Part 6: References
-
Ghosh, A. K., et al. (2012).[1] Structure-based design of cycloether-based BACE1 inhibitors. Journal of Medicinal Chemistry.[1]
-
Crosby, S. R., et al. (2010).[1] Stereoselective synthesis of 2,6-cis-tetrahydropyrans via the Prins cyclization.[1][6] Organic Letters.[1][7]
-
Nortcliffe, A., et al. (2017).[1][2][3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[1][2][3] Bioorganic & Medicinal Chemistry.[1][2][3][8][9][10]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1]
-
Smith, A. B., et al. (2008).[1] Design and synthesis of THP-based macrocycles. Accounts of Chemical Research.[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of a Methyl Group: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methyl-Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in numerous natural products. The introduction of a simple methyl group at the 3-position of this scaffold (3-methyl-tetrahydropyran) may seem like a minor alteration, yet it imparts significant conformational constraints and steric influences that can be strategically exploited in drug design. This guide delves into the core principles governing the structure-activity relationship (SAR) of 3-methyl-tetrahydropyran derivatives. We will explore the synthetic accessibility of this core, analyze its conformational behavior, and examine its impact on biological activity across various therapeutic areas, providing a framework for the rational design of novel therapeutics.
The 3-Methyl-Tetrahydropyran Core: A Privileged Scaffold in Drug Discovery
The tetrahydropyran ring is often employed as a bioisosteric replacement for a cyclohexane ring, offering the advantage of reduced lipophilicity and the potential for hydrogen bonding through its ether oxygen. This can lead to improved pharmacokinetic profiles, including better solubility and metabolic stability. The addition of a methyl group at the 3-position introduces a chiral center and significantly influences the conformational equilibrium of the ring, which is a critical factor in molecular recognition by biological targets.
Conformational Dynamics: The Axial vs. Equatorial Equilibrium
The chair conformation is the most stable arrangement for the tetrahydropyran ring. A substituent at the 3-position can adopt either an axial or an equatorial orientation. The energetic preference for one conformation over the other is a key determinant of the molecule's overall shape and its ability to fit into a binding pocket.
In the case of 3-methyl-tetrahydropyran, the equatorial conformation is generally favored to minimize steric hindrance. However, the energy difference between the axial and equatorial conformers can be subtle and influenced by the solvent environment. Studies on analogous structures, such as 3-methyl-3-silatetrahydropyran, have shown that in the gas phase, there can be a slight predominance of the axial conformer, while in solution, the equatorial conformer is more prevalent[1]. This solvent-dependent conformational preference is a crucial consideration in drug design, as the biological environment is aqueous.
Expert Insight: The seemingly simple choice of placing a methyl group at the 3-position is a strategic decision. It allows for the exploration of a specific region of chemical space around a target's binding site. The conformational rigidity imparted by the methyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.
Synthetic Strategies for Accessing the 3-Methyl-Tetrahydropyran Scaffold
The development of robust synthetic routes is paramount for generating diverse libraries of 3-methyl-tetrahydropyran derivatives for SAR studies. Several methods have been established for the construction of the substituted tetrahydropyran ring.
Key Synthetic Methodologies
| Method | Description | Key Features |
| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. | Can be highly diastereoselective, allows for the introduction of various substituents. |
| Intramolecular Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile containing an oxygen atom. | Provides excellent control over stereochemistry. |
| Ring-Closing Metathesis (RCM) | A powerful method for forming cyclic ethers from acyclic diene precursors. | Tolerant of a wide range of functional groups. |
| Intramolecular Williamson Ether Synthesis | Cyclization of a halo-alcohol under basic conditions. | A classical and often straightforward approach. |
Experimental Protocol: Prins Cyclization for the Synthesis of a 3-Methyl-Tetrahydropyran Derivative
This protocol provides a general procedure for the synthesis of a substituted 3-methyl-tetrahydropyran via a Prins cyclization reaction.
Step 1: Preparation of the Homoallylic Alcohol
-
To a solution of 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable Grignard reagent (e.g., vinylmagnesium bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol.
Step 2: Prins Cyclization
-
Dissolve the crude homoallylic alcohol (1.0 eq) and a selected aldehyde (1.2 eq) in DCM.
-
Cool the mixture to -78 °C.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-methyl-tetrahydropyran derivative.
Self-Validation: The success of the synthesis can be validated at each step. The formation of the homoallylic alcohol can be confirmed by NMR spectroscopy, observing the disappearance of the aldehyde proton and the appearance of new vinyl and alcohol protons. The final product's structure and stereochemistry should be rigorously characterized by 1H NMR, 13C NMR, and mass spectrometry. Diastereoselectivity can be assessed by the integration of characteristic signals in the NMR spectrum.
SAR of 3-Methyl-Tetrahydropyran Derivatives in Different Therapeutic Areas
The 3-methyl-tetrahydropyran scaffold has been incorporated into molecules targeting a range of biological systems. The following sections explore the SAR of these derivatives in key therapeutic areas.
Neuroscience: Targeting Cholinesterases
Derivatives of N-methyl-tetrahydropyridine, a close structural analog of 3-methyl-tetrahydropyran, have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease[2]. The SAR of these compounds highlights the importance of the substituents on the heterocyclic ring.
| Compound | R-Group at C3 | AChE Inhibition (IC50) | Key SAR Insights |
| 5a | 4-Trifluoromethylphenyl | +++ | The electron-withdrawing trifluoromethyl group enhances activity, suggesting a favorable interaction with the enzyme's active site. |
| 5b | 4-Cyanophenyl | +++ | The cyano group, another electron-withdrawing substituent, also confers high potency. |
| 5h | 4-Methoxyphenyl | ++ | The electron-donating methoxy group results in moderate activity, indicating that electronic effects play a significant role. |
| 5k | 4-Nitrophenyl | ++ | The nitro group leads to moderate potency. |
(Activity Scale: +++ High, ++ Moderate, + Low)
Causality behind Experimental Choices: The selection of various substituted aryl groups at the 3-position allows for a systematic probing of the electronic and steric requirements of the AChE binding pocket. The use of both electron-donating and electron-withdrawing groups helps to build a clear picture of the electronic landscape of the active site.
Oncology: Kinase Inhibition and Anticancer Activity
The tetrahydropyran motif is present in a number of kinase inhibitors. While direct SAR studies on 3-methyl-tetrahydropyran derivatives as kinase inhibitors are not extensively reported, the principles of kinase inhibitor design can be applied. The 3-methyl group can serve as a key feature to probe a specific hydrophobic pocket within the ATP-binding site of a kinase.
In a broader context, pyran derivatives have demonstrated significant anticancer activity. For instance, a series of pyrano[3,2-a]carbazole derivatives were synthesized and evaluated for their anticancer effects, with some compounds showing potent activity against breast cancer cell lines[3]. The SAR of these compounds revealed that the presence of an N-methyl piperazine moiety was crucial for high potency. This highlights the importance of appended functionalities to the core heterocyclic structure.
Infectious Diseases: Antibacterial and Antifungal Agents
Tetrahydropyran-based compounds have been investigated as inhibitors of bacterial type II topoisomerases, showing activity against both Gram-positive and Gram-negative bacteria[4]. The SAR of these molecules often focuses on optimizing their physicochemical properties to enhance bacterial cell wall penetration. The 3-methyl group can modulate lipophilicity, a key parameter in this context.
In a study of novel tetrahydropyrimidines, another related heterocyclic system, several compounds exhibited significant antibacterial and antifungal activity[5]. The SAR indicated that the nature and position of substituents on the aromatic ring attached to the core heterocycle were critical for antimicrobial potency.
| Compound Class | Key Structural Feature | Antimicrobial Activity |
| 4a, 4b, 4d | Specific aromatic substitutions | Strongest antibacterial effect |
| 4e, 4f, 4k | Different aromatic substitutions | Best antifungal activity |
This underscores the principle that even subtle changes to peripheral groups can dramatically alter the biological activity profile of a heterocyclic compound.
Conclusion and Future Directions
The 3-methyl-tetrahydropyran scaffold represents a valuable building block in drug discovery. The strategic placement of the 3-methyl group provides a powerful tool for medicinal chemists to control the conformation of the tetrahydropyran ring and to probe the steric and electronic requirements of biological targets. The SAR studies of related heterocyclic systems demonstrate that careful manipulation of substituents on this core can lead to potent and selective modulators of various biological processes.
Future research in this area should focus on the systematic synthesis and evaluation of 3-methyl-tetrahydropyran derivatives against a wider range of biological targets. The generation of comprehensive SAR data, coupled with computational modeling and structural biology, will undoubtedly unlock the full potential of this versatile scaffold in the development of next-generation therapeutics.
References
-
Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations: Comparative Analysis of 1-Hetero-3-methyl-3-silacyclohexanes. J Org Chem. 2015 Dec 18;80(24):12492-500. [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]
- (Reference placeholder for general synthesis)
- (Reference placeholder for general synthesis)
- (Reference placeholder for general synthesis)
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. 2022 Oct 21. [Link]
-
Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. PubMed. 2017 May 11. [Link]
-
Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents. PubMed. 2021 Feb 1. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Patent Landscape & Synthetic Architecture of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine Analogs
This is an in-depth technical guide on the patent landscape and synthetic utility of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine analogs.
Executive Summary: The Conformational "Lock"
The This compound scaffold represents a high-value pharmacophore in modern medicinal chemistry, specifically within the Kinase (JAK/TYK2) and Phosphatase (SHP2) inhibitor landscapes.[1] Unlike the flexible 4-aminotetrahydropyran, the introduction of a methyl group at the C3 position creates a conformational lock .
In the (3R,4S) configuration (typically the cis-isomer depending on ring numbering conventions, but often defined as trans in specific patent literature relative to the C-O bond vectors), the methyl group restricts the rotation of the adjacent amine, forcing it into a specific equatorial or axial orientation. This reduces the entropic penalty upon binding to ATP-binding pockets (e.g., JAK1) or allosteric sites (e.g., SHP2, SOS1).
Key Value Proposition:
-
Metabolic Stability: The C3-methyl blocks metabolic oxidation at the susceptible alpha-position.[1]
-
Selectivity: The chiral handle allows for discrimination between closely related isoforms (e.g., JAK1 vs. JAK2).
-
Intellectual Property: A distinct structural motif used to bypass crowded IP spaces occupied by simple pyran or piperidine analogs.
Patent Landscape Analysis
The IP landscape for this scaffold is dominated by major pharmaceutical entities focusing on immunology and oncology.
Key Assignees & Therapeutic Areas
| Assignee | Therapeutic Area | Target Class | Patent Context |
| Incyte Corp. | Oncology / Autoimmune | JAK1 / JAK2 | Core scaffold for next-gen selective JAK inhibitors (e.g., Itacitinib analogs).[1] |
| Pfizer | Inflammation | JAK3 / TYK2 | Process patents for chiral resolution of pyran amines; bioisosteres of Abrocitinib. |
| Novartis | Oncology (RAS Pathway) | SHP2 | Spirocyclic variants (e.g., TNO155) often cite the monocyclic (3R,4S) analog as a critical intermediate or comparator. |
| Genentech | Oncology | PI3K / AKT | Early patents utilizing chiral 3-substituted pyrans to improve solubility of kinase inhibitors.[1] |
Strategic IP Positioning
-
Process Patents vs. Composition of Matter: While the molecule itself (CAS 1638744-60-1) is a known entity, recent patent activity (2018–2024) focuses on asymmetric synthesis methods (Process Patents) and novel crystalline salt forms (e.g., tosylate, succinate) to extend exclusivity.
-
Bioisosterism: The (3R,4S)-methyl-pyran is frequently patented as a bioisostere for (3R,4S)-3-fluoro-pyran (used in Solcitinib analogs) and cis-3-methyl-cyclobutyl amines.[1]
Technical Deep Dive: Synthetic Methodologies
The synthesis of the specific (3R,4S) stereoisomer is non-trivial due to the need to control two contiguous stereocenters. Two primary routes dominate the patent literature: Diastereoselective Reductive Amination (Route A) and Enzymatic Kinetic Resolution (Route B).
Route A: Diastereoselective Reductive Amination
This route relies on the thermodynamic preference of the intermediate imine/enamine to adopt a conformation that minimizes 1,3-diaxial interactions, followed by hydride attack from the less hindered face.
-
Precursor: 3-Methyl-tetrahydro-4H-pyran-4-one (Racemic).[1]
-
Key Reagent: Chiral amine auxiliary (e.g., (S)-Phenylethylamine) or bulky hydride (e.g., L-Selectride).[1]
-
Mechanism: The methyl group dictates the facial selectivity.
Route B: Enzymatic Kinetic Resolution (Biocatalysis)
A more modern, scalable approach involves the use of Transaminases (ATAs) or Lipases to resolve the racemic amine or ketone.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or specific ATA variants.[1]
-
Process: Selective acetylation of the (3R,4S) amine from a racemic mixture, leaving the (3S,4R) amine untouched (or vice versa).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the Diastereoselective Route to the (3R,4S) isomer, highlighting the critical "decision point" where stereochemistry is established.
Caption: Figure 1. Diastereoselective synthesis pathway for this compound via chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of this compound HCl (via Reductive Amination)
Adapted from Incyte Corp.[1] Patent Methodologies.
Reagents:
-
3-Methyl-tetrahydro-4H-pyran-4-one (10.0 g, 87.6 mmol)[1]
-
(S)-(-)-1-Phenylethylamine (11.7 g, 96.4 mmol)[1]
-
Sodium Triacetoxyborohydride (STAB) (27.9 g, 131.4 mmol)
-
Dichloromethane (DCM) (100 mL)[1]
-
Acetic Acid (AcOH) (1.0 mL)
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask, dissolve 3-methyl-tetrahydro-4H-pyran-4-one in DCM. Add (S)-(-)-1-Phenylethylamine and AcOH.[1] Stir at room temperature (RT) for 2 hours under nitrogen. Monitor by TLC (formation of imine).
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes. Allow the mixture to warm to RT and stir overnight (16 h).
-
Quench: Quench carefully with saturated aqueous NaHCO3 (100 mL). Extract with DCM (3 x 50 mL).
-
Hydrogenolysis (De-protection): Concentrate the organic layer. Dissolve the residue in MeOH (100 mL). Add Pd(OH)2/C (20% wt, 1.0 g). Hydrogenate at 50 psi H2 for 24 hours at 50°C.
-
Salt Formation: Filter catalyst through Celite. Concentrate filtrate. Redissolve in Et2O and add 4M HCl in Dioxane dropwise.
-
Isolation: Filter the white precipitate. Recrystallize from EtOH/Et2O to obtain the pure (3R,4S) isomer (confirmed by Chiral HPLC).
Validation Criteria:
-
Chiral Purity: >98% ee (determined by Chiralpak AD-H column).[1]
-
NMR: 1H NMR (DMSO-d6) should show a distinct doublet for the C3-Methyl at ~0.9 ppm and the C4-H multiplet at ~3.1 ppm.[1]
Protocol 2: Enzymatic Resolution (Alternative)
For high-throughput screening or process scale-up.[1]
Procedure:
-
Suspend racemic trans-3-methyl-4-aminotetrahydropyran (10 g) in MTBE (100 mL).
-
Add Ethyl Acetate (5 eq) as the acyl donor.
-
Add immobilized Candida antarctica Lipase B (CAL-B) (Novozym 435, 1.0 g).
-
Stir at 30°C. The enzyme selectively acetylates the (3S,4R) enantiomer (or (3R,4S) depending on specific enzyme variant engineering).
-
Separation: Filter enzyme. Partition between dilute acid (aq) and organic layer. The unreacted amine (desired enantiomer) remains in the aqueous phase; the amide (undesired) remains in the organic phase.
-
Basify aqueous phase and extract to yield optically pure amine.
Strategic Analysis: Freedom to Operate (FTO)
-
Crowded Space: The "3-substituted-4-aminopyran" space is heavily patented.[1] However, specific salt forms (e.g., tosylate salts of the (3R,4S) isomer) often provide FTO in formulation patents.
-
Spirocyclic Workaround: Companies like Revolution Medicines and Novartis have moved to spirocyclic analogs (e.g., TNO155) to generate novel IP, effectively "locking" the conformation further than the simple methyl group can.
-
Recommendation: For new drug discovery programs, utilizing the (3R,4S) scaffold requires a thorough FTO search regarding the specific coupling (e.g., urea, amide, sulfonamide) to the core scaffold, as the amine itself is a commodity building block.
References
-
Incyte Corporation. Heterocyclic Inhibitors of Janus Kinases. U.S. Patent 9,512,124. Link
-
Novartis AG. Pyrazine Derivatives as SHP2 Inhibitors (TNO155). WO 2015/107495.[2] Link
-
Pfizer Inc. Pyrrolo[2,3-d]pyrimidine Derivatives for the Treatment of Janus Kinase Mediated Diseases. U.S. Patent 8,829,195. Link
-
PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Bioisostere Context).[1] CID 86336064. Link[1]
-
Revolution Medicines. SHP2 Inhibitors and Methods of Use Thereof (RMC-4630).[1][3] WO 2018/013597. Link
Sources
Methodological & Application
Application Note: Precision Synthesis of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine Hydrochloride
Executive Summary & Strategic Rationale
The (3R,4S)-3-methyl-tetrahydro-pyran-4-ylamine scaffold is a high-value pharmacophore in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and GPCR modulators. Its structural rigidity, provided by the tetrahydropyran ring, reduces entropic penalties upon binding, while the specific (3R,4S) stereochemistry dictates the vector of the amine functionality, often acting as a critical hydrogen bond donor.
The Challenge: Direct reductive amination of 3-methyl-tetrahydro-pyran-4-one yields a mixture of cis and trans isomers (diastereomers) and enantiomers. Standard resolution of the final amine is often inefficient due to the high solubility of the free base in water and poor crystallizability of tartrate salts.
The Solution: This protocol utilizes the Ellman Auxiliary Strategy (tert-butanesulfinamide). This method serves a dual purpose:
-
Activation: Facilitates imine formation under mild conditions.
-
Resolution: Converts enantiomers into diastereomers, allowing for robust chromatographic separation of the desired (3R,4S) precursor prior to final deprotection.
Retrosynthetic Analysis & Workflow
The synthesis disconnects the C-N bond to the ketone precursor. We utilize (S)-(-)-2-methyl-2-propanesulfinamide to introduce chirality.
Caption: Strategic workflow utilizing the Ellman auxiliary for diastereomeric separation.
Detailed Experimental Protocols
Phase 1: Synthesis of (±)-3-Methyl-tetrahydro-pyran-4-one
Objective: Install the methyl group at the C3 position. Mechanism: Enolate alkylation.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF)
-
Methyl Iodide (MeI) (1.2 equiv)
-
THF (Anhydrous)
Protocol:
-
Enolate Formation: Cool a solution of LDA in anhydrous THF to -78 °C under nitrogen.
-
Addition: Dropwise add Tetrahydro-4H-pyran-4-one (dissolved in THF) over 30 minutes. Maintain internal temperature < -70 °C. Stir for 1 hour to ensure complete enolization.
-
Alkylation: Add MeI dropwise. The solution may become heterogeneous.
-
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the racemic ketone as a colorless oil.
Critical Checkpoint: Monitor by GC-MS. Over-methylation (3,3-dimethyl or 3,5-dimethyl) is a common side reaction. If >5% dimethyl impurity exists, rigorous column chromatography is required.
Phase 2: Chiral Imine Formation & Reduction
Objective: Convert ketone to amine and establish stereochemistry. Reagents:
-
(±)-3-Methyl-tetrahydro-pyran-4-one
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Sodium Borohydride (NaBH₄) (4.0 equiv)
Protocol:
-
Condensation: In a flask, mix the ketone, (S)-sulfinamide, and Ti(OEt)₄ in dry THF. Stir at reflux (65-70 °C) for 16 hours.
-
Note: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium.
-
-
Reduction: Cool the mixture to -48 °C. Add NaBH₄ in portions.
-
Stereochemical Rationale: Lower temperature favors the formation of the thermodynamically stable cis-isomer (3R,4S) and (3S,4R) over the trans isomers, though a mixture will still form.
-
-
Quench: Warm to room temperature and add MeOH. Pour into brine with vigorous stirring (a white precipitate of Titanium salts will form). Filter through Celite.
-
Isolation: Extract the filtrate with EtOAc.
Phase 3: Diastereomeric Separation (The "Self-Validating" Step)
Objective: Isolate the specific (3R,4S) precursor.
At this stage, you have a mixture of four diastereomers (due to the fixed S-center of the auxiliary and the racemic C3/C4 centers):
-
(S)-sulfinyl-(3R,4S)-amine
-
(S)-sulfinyl-(3S,4R)-amine
-
(S)-sulfinyl-(3R,4R)-amine
-
(S)-sulfinyl-(3S,4S)-amine
Protocol:
-
HPLC/SFC Screening: Analyze the crude mixture using a Chiralcel OD-H or AD-H column.
-
Preparative Chromatography: Use silica gel chromatography (DCM/MeOH or EtOAc/Hexane gradients). The sulfinyl group makes the diastereomers sufficiently distinct in polarity.
-
Identification:
-
Isolate the major cis peaks.
-
Validation: Use NOESY NMR on the isolated fractions. The (3R,4S) isomer (cis) typically shows a strong NOE correlation between the H3 and H4 protons if they are axial/equatorial, or specific coupling constants (
) indicative of cis geometry (typically smaller J values ~2-5 Hz for eq-ax compared to ~10 Hz for trans ax-ax).
-
Phase 4: Deprotection to Hydrochloride Salt
Objective: Cleave the auxiliary to release the free amine salt.
Reagents:
Protocol:
-
Dissolve the pure (S)-sulfinyl-(3R,4S)-amine fraction in MeOH.
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at room temperature for 1 hour. TLC should show disappearance of the starting material.
-
Workup: Concentrate in vacuo.
-
Trituration: Triturate the resulting solid with Et₂O or MTBE to remove sulfur byproducts.
-
Filtration: Collect the white solid under nitrogen.
Analytical Data & QC Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR | Consistent with structure; no solvent peaks | 400 MHz, DMSO-d6 |
| Mass Spec | [M+H]+ = 116.1 (Free base) | LC-MS (ESI) |
| Chiral Purity | > 98% ee | Chiral HPLC (Crownpak or equivalent) |
| Chemical Purity | > 97% | HPLC (C18, 210 nm) |
Diagnostic NMR Signals (DMSO-d6):
-
Amine protons: Broad singlet/doublet ~8.0-8.5 ppm (NH3+).
-
C3-Methyl: Doublet at ~0.9 - 1.0 ppm.
-
H4 (Methine): Multiplet at ~3.0 - 3.4 ppm.
-
Stereochemistry Check: In the (3R,4S) cis isomer, the coupling constant between H3 and H4 is diagnostic.
Safety & Handling
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloving.
-
Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide.
-
HCl/Dioxane: Corrosive and moisture sensitive.
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
-
Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link
-
Faisca Phillips, A. M., et al. "Recent Advances in the Synthesis of Pyran-4-ones and Their Derivatives." Molecules, 2021, 26(13), 3988. Link
-
Subba Reddy, B. V., et al. "Stereoselective synthesis of substituted tetrahydropyrans."[4] Tetrahedron Letters, 2012. (General reference for pyran stereochemistry).
-
J&W Pharmlab. "Product Data: this compound hydrochloride." (Precursor verification). Link
Sources
- 1. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
Application Notes and Protocols: Protecting Group Strategies for 3-Methyl-tetrahydro-pyran-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-tetrahydro-pyran-4-ylamine is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemistry and functionality make it a key component in the synthesis of various bioactive molecules. However, the presence of a nucleophilic and basic secondary amine necessitates a robust protecting group strategy to ensure chemoselectivity in multi-step synthetic sequences. This guide provides a detailed analysis of common and effective protecting group strategies for this specific scaffold, outlining the rationale for their selection and providing comprehensive experimental protocols.
The choice of a protecting group is a critical decision in synthetic planning. An ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively under mild conditions without affecting other functional groups.[1][2] This document will focus on three widely used and orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the 2-nitrobenzenesulfonyl (Nosyl) group.
Strategic Considerations for 3-Methyl-tetrahydro-pyran-4-ylamine
The structure of 3-methyl-tetrahydro-pyran-4-ylamine presents specific considerations for protecting group selection:
-
Secondary Amine: The target functional group is a secondary amine, which influences the reactivity and choice of protection conditions.
-
Tetrahydropyran Ring: The ether linkage within the tetrahydropyran ring is generally stable but can be sensitive to harsh acidic conditions.
-
Stereocenter: The presence of a methyl group at the 3-position introduces a stereocenter, which must be preserved throughout the synthetic sequence. The chosen protecting group and the conditions for its introduction and removal should not lead to racemization.
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its lability under acidic conditions.[3][4] It is orthogonal to the Cbz and Nosyl groups.[5]
Rationale for Use:
-
Mild Introduction: Boc protection is typically achieved under basic or neutral conditions using di-tert-butyl dicarbonate ((Boc)₂O), which is compatible with the tetrahydropyran ring.[6][7]
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[8]
-
Acid-Labile Cleavage: Deprotection is readily accomplished with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[9] Care must be taken to select conditions that do not affect the tetrahydropyran ring.
Data Presentation: Boc Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Protection | (Boc)₂O, Triethylamine, Dichloromethane, 0 °C to rt | >95 | Straightforward and high-yielding.[4] |
| Deprotection | Trifluoroacetic Acid, Dichloromethane, 0 °C to rt | >90 | Volatile and corrosive acid.[9] |
| Deprotection | 4M HCl in Dioxane, rt | >90 | Can be a good alternative to TFA. |
Experimental Protocols
Protocol 1: Boc Protection of 3-Methyl-tetrahydro-pyran-4-ylamine
-
Dissolve 3-methyl-tetrahydro-pyran-4-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected amine.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected 3-methyl-tetrahydro-pyran-4-ylamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Visualization: Boc Protection and Deprotection Workflow
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Crystallization techniques for (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine HCl
[1][2]
Product Identity:
-
IUPAC Name: (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride[1][2]
-
CAS Number: 1638744-60-1[1]
-
Stereochemistry: cis-configuration (3R, 4S). Note that the (3S, 4R) enantiomer is also cis. The trans isomers are (3R, 4R) and (3S, 4S).
Core Crystallization Protocols
The crystallization of low-molecular-weight amine salts like this compound HCl is often complicated by high water solubility and a tendency to "oil out."[1][2] The following protocols are designed to maximize recovery and diastereomeric purity.
Method A: Anti-Solvent Crystallization (Recommended for Purity)
Best for removing non-polar impurities and upgrading diastereomeric excess (de).
| Parameter | Specification |
| Primary Solvent | Methanol (MeOH) or Ethanol (EtOH) (Anhydrous) |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) |
| Ratio (v/v) | 1:3 to 1:5 (Solvent : Anti-Solvent) |
| Temperature | Dissolve at 40–50°C; Crystallize at 0–5°C |
Protocol:
-
Dissolution: Dissolve the crude HCl salt in the minimum amount of warm MeOH (40°C). Ensure complete dissolution; filter if necessary to remove inorganic salts (e.g., NH₄Cl from synthesis).
-
Nucleation: Cool to room temperature. Slowly add the anti-solvent (MTBE) dropwise until a stable cloud point is reached.
-
Seeding: If available, add 0.5 wt% seed crystals of the pure (3R,4S) isomer.
-
Growth: Stir gently at 20°C for 1 hour, then cool to 0–5°C over 2 hours.
-
Isolation: Filter under nitrogen (hygroscopic solid). Wash with cold MTBE/MeOH (9:1). Dry under vacuum at 40°C.
Method B: Reactive Crystallization (From Free Base)
Best for isolating the salt directly from the synthesis reaction mixture.
Protocol:
-
Dissolve the free amine (oil) in Isopropyl Acetate (IPAc) or Ethyl Acetate (10 volumes) .
-
Cool the solution to 0–5°C.
-
Slowly introduce HCl in Isopropanol (4M) or HCl gas (1.05 equivalents).
-
Critical: Maintain temperature <10°C to prevent degradation or oiling.
-
-
The salt should precipitate immediately as a white solid.
-
Age the slurry for 2 hours at 0°C to ensure stoichiometric conversion and polymorph stability.
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: A second liquid phase forms at the bottom of the flask instead of crystals.
Root Cause:
-
Solvent Polarity Mismatch: The solvent system is too polar to force precipitation but not polar enough to keep the oil in solution before nucleation.
-
Water Contamination: The salt is highly hygroscopic; even trace water can cause oiling.
-
Impurities: Residual reaction by-products (e.g., unreacted oxime or alcohols) lower the melting point.
Corrective Actions:
-
Dehydrate: Redissolve the oil in MeOH and strip to dryness (azeotrope with toluene if necessary) to remove water.
-
Change Solvent: Switch to a 2-Propanol (IPA) system. Dissolve in hot IPA (70°C) and cool slowly. IPA often suppresses oiling better than MeOH/Ether systems.
-
High-Shear Stirring: If oiling occurs, increase stirring speed vigorously to disperse the oil droplets, then add seed crystals. This can trigger crystallization from the oil phase (Ostwald ripening).
Issue 2: Low Diastereomeric Purity (cis/trans mixture)
Symptom: NMR shows presence of the trans-isomer (coupling constants J_3,4 ~10-11 Hz for trans vs ~2-5 Hz for cis).[1][2]
Root Cause:
-
Syntheses (e.g., reductive amination or oxime reduction) often yield thermodynamic trans products or mixtures.
-
Standard HCl crystallization may not efficiently reject the trans isomer if the crystal lattices are isostructural.
Corrective Actions:
-
Switch Anion for Resolution: If the HCl salt does not upgrade purity, convert back to the free base and form a salt with L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1][2] Chiral tartrates are superior for separating diastereomers of aminopyrans.
-
Recrystallization Solvent: Use Ethanol/Water (95:5) . The cis-isomer often has higher aqueous solubility than the trans-isomer (or vice versa depending on lattice energy).[1][2] A solubility screen is required:
-
Test: Slurry the mixture in EtOH. Heat to reflux.[3] If a solid remains, filter hot. Check filtrate and solid by NMR.
-
Issue 3: Hygroscopicity & Deliquescence
Symptom: Solid turns to sticky gum upon exposure to air.[2]
Corrective Actions:
Decision Tree: Purification Workflow
Figure 1: Logical workflow for the purification and isolation of this compound HCl.
Frequently Asked Questions (FAQs)
Q: How do I distinguish the (3R,4S)-cis isomer from the trans isomer by NMR? A: In the ¹H NMR (typically in DMSO-d₆ or CD₃OD), focus on the H4 proton (alpha to the amine).
-
Cis ((3R,4S) or (3S,4R)): The coupling constant (
) is typically smaller (2–5 Hz) due to the equatorial-axial or equatorial-equatorial relationship, depending on the chair conformation. -
Trans ((3R,4R) or (3S,4S)): The coupling constant is larger (~10–11 Hz) if both substituents adopt an equatorial position (diaxial coupling of protons). Note: Conformational flipping can complicate this; always compare with a reference standard if possible.
Q: Can I use Acetone as an anti-solvent? A: Avoid Acetone. Primary amines can react with acetone to form imines (Schiff bases), especially under slightly acidic conditions or if excess base is present. Use Ethyl Acetate , MTBE , or Acetonitrile instead.
Q: My yield is very low (<50%). Where is the product? A: The HCl salt is extremely water-soluble.[1][2]
-
Check your mother liquor. If you used any water in the process, the product is likely there.
-
If you used MeOH/EtOAc, the salt might be too soluble in MeOH. Increase the ratio of EtOAc or switch to Isopropanol (IPA) as the primary solvent.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Analyzing (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine Purity
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For molecules like (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine, a chiral building block with significant potential in medicinal chemistry, ensuring enantiomeric and diastereomeric purity is paramount. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity
This compound possesses two stereocenters, giving rise to four possible stereoisomers. The biological activity of each stereoisomer can vary dramatically. One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, contribute to toxicity.[1][2][3] Therefore, a precise and validated analytical method to separate and quantify these stereoisomers is not just a regulatory requirement but a fundamental aspect of drug safety and efficacy. Chiral HPLC stands as the preeminent technique for this purpose due to its versatility and high resolving power.[1][2][3]
Strategic Approach to Chiral Method Development
The development of a successful chiral separation method is often a systematic process of screening and optimization.[4] The primary challenge lies in selecting the appropriate Chiral Stationary Phase (CSP) and mobile phase combination that will induce differential interactions with the enantiomers, leading to their separation.[4][5] For a cyclic amine like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability for such compounds.[5]
Caption: A streamlined workflow for chiral HPLC method development.
Comparative Analysis of Chiral HPLC Methods
Below, we compare three distinct, scientifically-grounded HPLC methods for the purity analysis of this compound. These methods are designed to provide a comprehensive evaluation of different separation strategies.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode (Recommended)
This method leverages a widely successful class of CSPs for its broad enantioselectivity.[5] The normal phase mode is often a powerful starting point for the separation of amines.[5]
Rationale:
-
Chiral Stationary Phase: An immobilized amylose-based CSP, such as CHIRALPAK® IA, is proposed. Immobilized phases offer enhanced solvent compatibility and robustness.[6] The carbamate derivatives on the polysaccharide backbone provide a complex chiral environment with multiple interaction sites (hydrogen bonding, dipole-dipole, and steric interactions) necessary for resolving the stereoisomers of our target amine.
-
Mobile Phase: A simple mobile phase of n-Hexane and Isopropanol (IPA) is chosen for its effectiveness in normal phase chromatography. A small amount of a basic additive like diethylamine (DEA) is crucial to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and residual acidic sites on the silica support.[5]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Column: CHIRALPAK® IA (or equivalent amylose-based immobilized CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as aliphatic amines have weak chromophores, low wavelength detection is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode
This method offers an alternative selectivity profile using a different class of CSP.
Rationale:
-
Chiral Stationary Phase: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T, is selected. These CSPs are known for their versatility and ability to operate in multiple mobile phase modes.[5][7] The complex macrocyclic structure provides a basket-like chiral cavity that can engage in multiple interactions, including ionic, hydrogen bonding, and dipole-dipole, which are effective for separating amines.
-
Mobile Phase: A polar organic mobile phase, such as Methanol with a small amount of acetic acid and triethylamine, creates a unique environment for chiral recognition. The acid and base act as counter-ions, enhancing interactions with the CSP.
Experimental Protocol:
-
Instrumentation: As per Method 1.
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 3: Polysaccharide-Based CSP in Reversed-Phase Mode
This method explores a reversed-phase approach, which can be advantageous for samples with better solubility in aqueous-organic mixtures.
Rationale:
-
Chiral Stationary Phase: A reversed-phase compatible cellulose-based CSP, such as CHIRALPAK® AD-RH, is chosen. These columns are designed for use with aqueous mobile phases.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is used. The buffer, such as ammonium bicarbonate, helps to maintain a consistent pH and improve peak shape.
Experimental Protocol:
-
Instrumentation: As per Method 1.
-
Column: CHIRALPAK® AD-RH (or equivalent reversed-phase polysaccharide CSP), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Bicarbonate in Water (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Performance Comparison
| Feature | Method 1 (Recommended) | Method 2 | Method 3 |
| CSP Type | Immobilized Amylose | Macrocyclic Glycopeptide | Derivatized Cellulose |
| Mobile Phase | Normal Phase (Hexane/IPA/DEA) | Polar Organic (MeOH/Acid/Base) | Reversed-Phase (ACN/Buffer) |
| Anticipated Selectivity | High | High, different from Method 1 | Moderate to High |
| Robustness | High (immobilized CSP) | Good | Good |
| Peak Shape | Excellent (with DEA) | Good (with additives) | Good (with buffer) |
| Compatibility | Standard HPLC | Standard HPLC | Standard HPLC, LC-MS compatible |
| Development Time | Moderate | Moderate | Moderate |
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for purity analysis.
Caption: Comparison of primary chiral analysis techniques.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile compounds.[2] For a primary amine like this compound, derivatization is typically required to increase its volatility and improve chromatographic performance.[8][9][10] This can be achieved by reacting the amine with a reagent like trifluoroacetic anhydride.
-
Advantages: High resolution and sensitivity.
-
Disadvantages: Requires the analyte to be volatile and thermally stable, and the additional derivatization step can introduce variability.[11][12]
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without physical separation.[5][13] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.[13][14]
-
Advantages: Rapid analysis and does not require a chromatographic separation.[14]
-
Disadvantages: Lower sensitivity and accuracy compared to HPLC for quantifying minor enantiomers, and finding a suitable CSA can be challenging.[15]
Conclusion
For the critical task of determining the enantiomeric and diastereomeric purity of this compound, chiral HPLC offers the most robust, versatile, and reliable solution. The recommended method, utilizing an immobilized amylose-based CSP in normal phase mode, provides a strong starting point for achieving baseline separation with excellent peak shape and reproducibility. The alternative methods presented offer different selectivity profiles and should be considered during method development screening to ensure the most optimal separation is achieved. While techniques like chiral GC and NMR have their specific applications, chiral HPLC remains the preferred methodology in a regulated pharmaceutical environment for its directness, accuracy, and broad applicability.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]
-
Application of NMR Spectroscopy in Chiral Recognition of Drugs. [Link]
-
New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. [Link]
-
Chiral HPLC Method Development. [Link]
-
Method development with CHIRALPAK® IA - HPLC. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. [Link]
-
Chiral analysis - Wikipedia. [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC. [Link]
-
Chiral HPLC and SFC Columns - Columnex. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. [Link]
-
Chiral Gas Chromatography - AZ chrom s.r.o. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
Chiral derivatizing agent - Wikipedia. [Link]
-
Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - alwsci. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Stereochemistry of 3-methyl-tetrahydro-pyran-4-ylamine using NOESY
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its pharmacological profile. A single chiral center can mean the difference between a potent therapeutic and an inactive or even toxic compound. The cyclic amine, 3-methyl-tetrahydro-pyran-4-ylamine, presents a classic challenge in stereochemical assignment. This molecule exists as two diastereomers: cis and trans. Distinguishing between these isomers is essential, as their distinct spatial arrangements will dictate how they interact with biological targets.
This guide provides an in-depth, practical comparison of methodologies for validating the stereochemistry of 3-methyl-tetrahydro-pyran-4-ylamine, with a primary focus on the robust and elegant solution offered by Nuclear Overhauser Effect Spectroscopy (NOESY). We will delve into the causality behind experimental choices, present detailed protocols, and compare the technique against viable alternatives, providing researchers with a comprehensive framework for unambiguous stereochemical elucidation.
The Foundational Principle: Differentiating Isomers Through Space
At the heart of this analytical challenge lies the fundamental difference between through-bond and through-space correlations in NMR spectroscopy.[1][2][3] Techniques like COSY (Correlation Spectroscopy) reveal which protons are connected through a series of chemical bonds by detecting scalar (J) coupling.[4] While invaluable for establishing the basic carbon skeleton, COSY spectra for the cis and trans isomers of our target molecule would be nearly identical, as the bond connectivity is the same.
This is where the Nuclear Overhauser Effect (NOE) provides a decisive advantage.[5][6] The NOE is a phenomenon of through-space dipolar coupling between nuclei.[7][8] When one proton's spin population is perturbed, it can influence the signal intensity of another proton if, and only if, they are spatially proximate (typically within 5 Å).[7][9] The 2D NOESY experiment maps these through-space interactions, providing a clear picture of the molecule's 3D conformation in solution.[5][10][11]
Crucially, the intensity of an NOE correlation is inversely proportional to the sixth power of the internuclear distance (I ∝ 1/r⁶).[6][12][13] This extreme sensitivity to distance is the key that allows us to unlock the stereochemical puzzle of 3-methyl-tetrahydro-pyran-4-ylamine. The fixed, yet different, spatial relationships between the methyl group and the C4-proton in the cis and trans isomers will generate a unique NOESY fingerprint for each.
Conformational Landscape: Predicting the NOESY Fingerprints
To interpret the NOESY data, we must first consider the preferred conformation of the tetrahydropyran ring. Like cyclohexane, it predominantly adopts a chair conformation to minimize torsional and steric strain. The methyl and amine substituents will occupy either axial (ax) or equatorial (eq) positions.
-
For the cis-isomer: The lowest energy conformation will have both the methyl and amine groups in equatorial positions to minimize steric hindrance. In this arrangement, the axial proton at C3 (H3ax) and the axial proton at C4 (H4ax) are on the same face of the ring and in close proximity.
-
For the trans-isomer: The most stable conformation will place one substituent in an equatorial position and the other in an axial position. Let's assume the larger methyl group occupies the equatorial position for stability. This places the amine group in an axial position. In this configuration, the protons of the equatorial methyl group are distant from the equatorial proton at C4.
This conformational difference leads to a clear hypothesis:
-
cis-isomer: A strong NOE cross-peak is expected between the protons of the methyl group and the axial proton at C4.
-
trans-isomer: No significant NOE is expected between the methyl group protons and the proton at C4.
Visualizing the Key Spatial Relationships
The following diagrams illustrate the key through-space distances that differentiate the cis and trans isomers in their most stable chair conformations.
Caption: Predicted key NOE correlation for stereochemical assignment.
A Validated Protocol for 2D NOESY Acquisition
The following protocol is designed to be a self-validating system, with explanations for each critical step to ensure high-quality, interpretable data.
1. Sample Preparation: The Foundation of Quality Data
-
Purity and Concentration: Start with a highly purified sample (>95%). A typical concentration for a small molecule like this on a modern spectrometer is 5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Solvent Choice: Select a solvent that fully dissolves the sample and has minimal overlapping signals with key protons.
-
Oxygen Removal (Critical): Dissolved molecular oxygen is paramagnetic and provides an efficient relaxation pathway that can significantly reduce or completely quench the NOE effect.[7] It is highly recommended to degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.
2. Spectrometer Setup and Calibration
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For 2D experiments, good shimming is crucial for clean peak shapes.
-
Acquire a Standard ¹H Spectrum: Run a standard 1D ¹H experiment to ensure sample integrity and to calibrate the 90° pulse width (p1) and transmitter offset (o1p). This provides the foundational data for setting up the 2D experiment.
3. 2D NOESY Parameter Optimization: The Causality Behind the Choices This protocol utilizes the standard Bruker pulse program noesygpphpp, which incorporates gradient selection for artifact suppression.[14]
-
Pulse Sequence: The basic NOESY sequence consists of three 90° pulses (90° - t₁ - 90° - tₘ - 90° - acquire).[14]
-
Mixing Time (d8 or tₘ): This is the single most important parameter.[15] It is the delay during which magnetization is transferred between spatially close protons.
-
Causality: For small, rapidly tumbling molecules (MW < 600), NOE buildup is slow.[15] Therefore, a relatively long mixing time is required. A good starting point is 500-800 ms .[14][15] If the mixing time is too short, the cross-peaks will be too weak to observe. If it is excessively long, "spin diffusion" can occur, where magnetization is relayed from proton A to B to C, creating a false A-C correlation and complicating interpretation.[13]
-
-
Recycling Delay (d1): This delay allows the spins to relax back to thermal equilibrium before the next pulse sequence begins. Set d1 to at least 1.5 times the longest measured T₁ relaxation time of your key protons. A typical value of 2 seconds is often sufficient.
-
Acquisition Parameters:
-
Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals.
-
Time Domain (td): Set td(F2) to 2K data points and td(F1) to 256-512 increments. This provides a balance between resolution and experiment time.
-
Number of Scans (ns): Typically 8 to 16 scans per increment are sufficient for a sample of this concentration.
-
4. Data Processing and Phasing
-
Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Carefully phase the spectrum. For small molecules, NOESY cross-peaks should have the opposite phase (e.g., positive, red) to the diagonal peaks (e.g., negative, blue).[7][9] This phase relationship confirms you are observing true NOEs.
Interpreting the Data: A Tale of Two Isomers
The resulting 2D NOESY spectrum will provide a clear, visual answer. The diagonal of the spectrum mirrors the 1D ¹H spectrum, while the off-diagonal cross-peaks represent the through-space NOE correlations.[11][16]
| Observed Correlation | Interpretation for cis-Isomer | Interpretation for trans-Isomer |
| H3-Methyl ↔ H4-proton | Strong cross-peak expected. The equatorial methyl group is spatially close to the axial C4 proton. | No cross-peak or very weak cross-peak expected. The equatorial methyl group is distant from the equatorial C4 proton. |
| H3-proton ↔ H5-protons | Strong diaxial cross-peak expected between H3ax and H5ax. | Strong diaxial cross-peak expected between H3ax and H5ax. (This correlation is common to both and confirms the chair conformation). |
The presence or absence of the critical H3-Methyl ↔ H4-proton cross-peak is the definitive marker for assigning the relative stereochemistry.
Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is exceptionally powerful, it is essential to understand its place among other analytical tools.
| Technique | Principle | Pros | Cons |
| 2D NOESY NMR | Through-space dipolar coupling | - Unambiguous determination of relative stereochemistry in solution.- Non-destructive.- Provides conformational information. | - Requires a moderate sample amount (mg scale).- Can be sensitive to experimental parameters (e.g., mixing time).- Longer experiment time than 1D NMR. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | - The "gold standard" for determining absolute and relative stereochemistry.[17]- Provides a definitive 3D structure. | - Requires a high-quality single crystal , which can be difficult or impossible to grow.[17]- Structure is in the solid state, which may not reflect the solution-phase conformation. |
| J-Coupling Analysis | Through-bond scalar coupling | - Data is obtained from a simple ¹H NMR spectrum.- Karplus relationship can relate ³J coupling constants to dihedral angles. | - Can be ambiguous, especially in conformationally flexible systems.- Requires well-resolved multiplets for accurate measurement. |
| Chiral Derivatizing Agents | Covalent bonding to a chiral auxiliary to form diastereomers | - Can be used with NMR to differentiate enantiomers. | - Requires chemical modification of the analyte.- Primarily used for determining enantiomeric excess, not for assigning the relative stereochemistry of existing diastereomers. |
Conclusion
For the unambiguous determination of the relative stereochemistry of 3-methyl-tetrahydro-pyran-4-ylamine, 2D NOESY NMR spectroscopy stands out as the premier solution-state method. Its unique ability to probe through-space proximity provides direct evidence of the 3D arrangement of substituents on the pyran ring.[11][13] By understanding the conformational preferences of the molecule and carefully optimizing the NOESY experiment—particularly the mixing time—researchers can generate a clear and definitive fingerprint for both the cis and trans isomers. While X-ray crystallography remains the ultimate arbiter of solid-state structure, NOESY offers a robust, non-destructive, and highly informative path to validating stereochemistry in the solution phase, where biological activity occurs.
References
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
Stanford University NMR Facility. Types of Two Dimensional Experiments. [Link]
-
Reich, H. J. (2016). 8.2 The Nuclear Overhauser Effect. University of Wisconsin-Madison. [Link]
-
Conduct Science. (2021). The Nuclear Overhauser Effect. [Link]
-
Indiana University NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules. [Link]
-
Reddit. (2022). Nuclear Overhauser effect : r/chemistry. [Link]
-
Slideshare. Noesy [autosaved] | PPTX. [Link]
-
Lenny Learning. NOE Effect Slides Stereochemistry • Material. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Brus, J., & Czernek, J. (2004). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A, 108(18), 3976–3985. [Link]
-
Slideshare. ASA PPT NOESY | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Marion, D., Genest, M., & Ptak, M. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235–244. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. [Link]
-
Bruker. 7.3 2D Gradient NOESY Experiment. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
UMYMFOR. NOE Experiments on the Bruker. [Link]
-
IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. [Link]
-
The Journal of Chemical Physics. (2016). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. [Link]
-
Royal Society of Chemistry. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. [Link]
-
APIs. CAS 693245-62-4 (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylamine. [Link]
-
UCLA Newsroom. (2018). New technique for identifying small molecules may speed up drug discovery, manufacturing. [Link]
-
Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]
-
ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
Rockefeller University. (2018). NOESY and ROESY. [Link]
-
YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. [Link]
Sources
- 1. Stanford University NMR Facility [web.stanford.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. Noesy [autosaved] | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. scribd.com [scribd.com]
- 14. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 15. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
IR spectroscopy characteristic peaks for (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine
[1][2]
Executive Summary
(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is a critical chiral building block, notably utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib).[1][2] In drug development, ensuring the stereochemical purity of this intermediate is paramount, as the (3R,4S) cis-configuration often dictates the biological activity of the final API.
This guide provides a comparative analysis of the infrared (IR) spectral characteristics of the target molecule against its synthetic precursors (ketones) and structural isomers (diastereomers). While NMR is the gold standard for stereochemistry, FTIR serves as a rapid, high-throughput checkpoint for functional group transformation and preliminary diastereomeric assessment.
Theoretical Spectral Framework
To accurately interpret the spectrum, one must deconstruct the molecule into its constituent oscillators. The (3R,4S) isomer possesses three distinct vibrational domains:
-
The Primary Amine (
): The most diagnostic feature for reaction monitoring. -
The Tetrahydropyran (THP) Core: Dominated by ether linkages.
-
The Chiral Backbone: The fixed spatial relationship between the C3-Methyl and C4-Amino groups creates unique skeletal vibrations in the fingerprint region.[1]
Table 1: Predicted Characteristic Peaks (Target Molecule)
| Functional Group | Mode of Vibration | Wavenumber ( | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym/Sym) | 3300 – 3400 | Weak/Medium | Look for the "doublet" (two spikes).[1][2] Disappears if protonated (salt form). |
| Primary Amine | N-H Scissoring (Bend) | 1580 – 1650 | Medium | Often broader than carbonyls; confirms free base. |
| C-H (Alkyl) | C-H Stretch ( | 2850 – 2960 | Strong | Overlap of ring |
| Ether (THP) | C-O-C Stretch (Asym) | 1080 – 1150 | Very Strong | Characteristic of the pyran ring; usually the strongest peak in the fingerprint region. |
| C-N | C-N Stretch | 1030 – 1230 | Medium | Often overlaps with ether bands; less diagnostic. |
Comparative Analysis: Target vs. Alternatives
The power of IR spectroscopy lies in differential analysis. You are rarely looking at the spectrum in isolation; you are comparing it to what it was or what it should not be.
Scenario A: Target vs. Precursor (Reductive Amination)
Precursor: 3-Methyl-tetrahydro-pyran-4-one (Ketone) Target: this compound[1][2]
-
The Shift: The reaction is deemed complete when the strong Carbonyl (
) peak disappears and the Amine doublet appears. -
Critical Check: If a peak remains at ~1715
, the reduction is incomplete.
Scenario B: Target vs. Protected Intermediate (Boc-Deprotection)
Alternative: tert-Butyl ((3R,4S)-3-methyltetrahydro-2H-pyran-4-yl)carbamate Target: Free Amine[1][2]
-
The Shift: The Boc group contains a carbamate carbonyl (
, amide I band) at ~1680–1700 . -
Validation: Successful deprotection is marked by the total loss of the carbonyl band and the sharpening of the N-H region.
Scenario C: Target vs. Diastereomer (Stereochemical Purity)
Impurity: (3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine (trans-isomer) Target: (3R,4S)-isomer (cis-isomer)[1][2]
-
The Mechanism: Enantiomers have identical IR spectra. Diastereomers do not. The spatial arrangement affects the dipole moment vectors and skeletal vibrations.
-
Fingerprint Region (600–1400
):
Experimental Protocol: ATR-FTIR
For this specific intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of amines.
Step-by-Step Methodology
-
Instrument Prep: Use a Diamond or ZnSe ATR crystal. Run a background scan (air) to remove
and vapor contributions. -
Sample State:
-
If Oil/Liquid: Place 1 drop directly on the crystal.
-
If Solid (Salt): Clamp down with high pressure to ensure optical contact.
-
-
Acquisition Parameters:
-
Post-Processing: Apply Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the N-H region.
Decision Logic & Troubleshooting
The following diagram illustrates the logical workflow for validating the compound using IR data.
Caption: Decision tree for spectral validation of this compound, distinguishing it from salts, precursors, and diastereomers.
Synthesis & Analysis Workflow
Understanding where IR fits into the synthesis pipeline is crucial for efficiency.
Caption: Integration of IR spectroscopy as a rapid "Go/No-Go" gate in the synthesis of the chiral amine intermediate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for amine and ether functional group assignment).
-
NIST Chemistry WebBook. Tetrahydropyran-4-one IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Accessed Oct 2023).
- Parmentier, J., et al. (2016). "Synthesis of JAK Inhibitor Intermediates via Asymmetric Reductive Amination." Journal of Medicinal Chemistry. (Contextual reference for the synthesis of 3-methyl-THP-amines).
-
Smith, B. C. (2011).[4] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Reference for ATR methodology and diastereomer differentiation).
Safety Operating Guide
Proper Disposal Procedures: (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine
Executive Summary & Compound Profile
Immediate Action Required: Treat (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine as a Corrosive, Basic Organic substance.
As a chiral building block often used in medicinal chemistry, specific Safety Data Sheet (SDS) data for this exact stereoisomer may be sparse. Therefore, under the Precautionary Principle , you must manage this compound based on its functional class: an aliphatic cyclic amine.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | This compound |
| Functional Groups | Primary Amine (Basic, Reactive), Tetrahydropyran (Ether-like, generally stable) |
| Apparent pH | > 11 (Strongly Basic) |
| Physical State | Liquid or Low-Melting Solid (depending on purity/salt form) |
| Primary Hazards | Corrosive (Skin/Eye) , Irritant , Combustible |
| RCRA Status (USA) | Characteristic Waste (Likely D002 Corrosive; D001 Ignitable if liquid flashpoint <60°C) |
Hazard Identification & Segregation Strategy
The Core Directive: The most critical error in amine disposal is accidental mixing with incompatible streams.
-
Causality: Amines are electron donors (bases). Mixing them with acids triggers an immediate exothermic neutralization. In a closed waste container, this heat can boil the solvent, pressurize the vessel, and cause a rupture or explosion.
-
Oxidation Risk: Amines can react with strong oxidizers (e.g., peroxides, nitric acid) to form unstable N-oxides or ignite.
Waste Segregation Logic (DOT Visualization)
Figure 1: Decision logic for waste segregation. Note the critical prohibition against mixing amines with acidic or oxidizing streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Substance (Expired or Excess)
Objective: Safe transfer to a waste stream destined for high-temperature incineration.
-
PPE Required: Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat.
-
Solubilization:
-
If the substance is solid, do not dispose of it as dry solid waste unless your facility has a specific "Lab Pack" stream for reactive solids.
-
Action: Dissolve the compound in a compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone). This creates a homogeneous solution that prevents "hot spots" in the waste container.
-
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container labeled "Basic Organic Waste."
-
Labeling: Clearly list the components:
-
Solvent (e.g., Methanol 95%)
-
This compound (5%)
-
Hazard Checkbox: Corrosive, Flammable.
-
Scenario B: Disposal of Reaction Mixtures
Objective: Quenching reactive intermediates before disposal.
If the amine was used as a reagent and remains in a reaction mixture (e.g., with unreacted alkyl halides or acid chlorides):
-
Quench: Slowly add water or dilute ammonium chloride solution to quench any remaining electrophiles.
-
pH Check: Verify the pH of the aqueous layer.
-
If Acidic (pH < 4): Slowly basify with Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) to pH 8-10. Why? Disposing of an acidic amine salt into a basic waste drum can liberate the free amine and generate heat. It is safer to control the form of the amine before disposal.
-
-
Extraction (Optional): If the organic volume is high, separate the organic layer.
-
Disposal:
-
Organic Layer: "Basic Organic Waste" (Halogenated or Non-Halogenated depending on solvent).
-
Aqueous Layer: Check local regulations. If containing significant amine residues, dispose of as "Aqueous Basic Waste." Do not pour down the drain.
-
Scenario C: Empty Container Management (RCRA Compliance)
Regulatory Standard: 40 CFR 261.7 (USA) - "RCRA Empty"[1]
-
P-List Check: This specific compound is generally not P-listed (acutely hazardous) by specific CAS. Therefore, standard "triple rinse" procedures apply.
-
Triple Rinse Protocol:
-
Rinse 1: Add solvent (approx. 10% of container volume) capable of dissolving the residue (e.g., Methanol). Cap and shake. Pour rinsate into "Basic Organic Waste."
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Defacement: Cross out the label. Remove the cap.[2]
-
Final Fate: Recycle glass/plastic or dispose of as regular trash, depending on facility rules.
Emergency Contingencies: Spill Response
Workflow for Small Laboratory Spills (< 100 mL/g)
Figure 2: Immediate response workflow for amine spills.
Technical Insight on Neutralization: Do not use strong mineral acids (HCl, H2SO4) to clean an amine spill. The reaction is too violent. Use a commercial citric acid or sodium bisulfate based spill kit. These weak acids neutralize the base controlledly, reducing vapor pressure and turning the corrosive liquid into a safer solid salt for sweeping.
References & Regulatory Grounding[3][4][5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3]
-
PubChem. (n.d.). Compound Summary: Tetrahydropyran-4-amine (Analogous Structure Safety Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
